molecular formula C17H14FN3O4 B2798748 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 941997-49-5

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2798748
CAS No.: 941997-49-5
M. Wt: 343.314
InChI Key: XYYRDEASCCDXIM-UHFFFAOYSA-N
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Description

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic small molecule research chemical featuring a 1,3,4-oxadiazole core structure, a known privileged scaffold in medicinal chemistry . This compound is built around a 1,3,4-oxadiazole ring substituted at the 2-position with an arylcarboxamide group and at the 5-position with a 4-fluorophenyl moiety, creating a multifunctional chemical architecture valuable for exploratory research. The molecular framework incorporates both electron-withdrawing and electron-donating groups that influence its electronic distribution and potential molecular interactions. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated significant research potential across multiple domains, including investigations as herbicide agents and studies as macrophage migration inhibitory factor (MIF) inhibitors . The presence of both the 4-fluorophenyl substitution and the dimethoxybenzamide group in a single molecular architecture makes this compound particularly valuable for structure-activity relationship studies in medicinal chemistry and agrochemical research. Researchers can utilize this compound as a chemical standard in analytical method development, as a building block for synthesizing more complex derivatives, or as a probe for investigating biological targets that may interact with oxadiazole-containing structures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should conduct all necessary safety assessments and handle this material according to appropriate laboratory safety protocols before use in any experimental system.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYRDEASCCDXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, microwave-assisted reactions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing vs.
  • Substituent position : Para-substituted aryl groups (e.g., 4-fluorophenyl) generally confer higher thermal stability than meta-substituted derivatives, as seen in compounds 5g and 5h () .
  • Synthetic yields : Derivatives with simpler substituents (e.g., 4-ethylphenyl in 5f) achieve higher yields (82–86%) compared to sterically hindered analogs, suggesting synthetic feasibility for the target compound .

Analogs with Functional Group Variations

Modifications to the benzamide or oxadiazole-linked groups significantly alter physicochemical properties:

Compound Name Functional Group Variation Molecular Formula Impact on Properties
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Sulfamoyl group at benzamide position C₂₅H₂₂FN₃O₄S Increased polarity and potential for hydrogen bonding; may enhance aqueous solubility.
2-[[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Sulfanyl-acetamide linker C₁₆H₁₁BrFN₃O₂S Bromine adds steric bulk; sulfanyl group may improve thiol-mediated interactions.

Key Findings :

  • Sulfamoyl vs.
  • Linker flexibility : The acetamide linker in provides conformational flexibility, which may enhance binding to flexible enzyme active sites compared to rigid benzamide structures.

Heterocycle Variations

Replacing the oxadiazole ring with other heterocycles alters bioactivity profiles:

Compound Name Heterocycle Core Benzamide Substituents Molecular Formula Notable Differences
N-[5-(3-Chlorobenzyl)-thiazol-2-yl]-3,4-dimethoxybenzamide Thiazole 3,4-Dimethoxy C₂₀H₁₈ClN₃O₃S Thiazole’s sulfur atom enhances π-stacking interactions; reduced metabolic stability compared to oxadiazoles.

Key Findings :

  • Oxadiazole vs.
  • Electronic effects : The oxadiazole ring’s electron-deficient nature facilitates interactions with electron-rich biological targets, unlike the electron-rich thiazole.

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15FN4O2C_{18}H_{15}FN_{4}O_{2}, with a molecular weight of 338.34 g/mol. The compound features a 1,3,4-oxadiazole ring and a dimethoxybenzamide moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H15FN4O2
Molecular Weight338.34 g/mol
IUPAC NameThis compound
SynonymsMBX-4132

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
  • Substitution of the Fluorophenyl Group : Introduction via nucleophilic substitution.
  • Amide Coupling : Reaction with a dimethoxybenzoyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial cell wall synthesis by targeting transglycosylases .

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and apoptosis. Specifically, it has been reported to affect pathways regulated by enzymes such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .

The biological activity is primarily attributed to:

  • Enzyme Inhibition : The compound inhibits enzymes critical for cellular processes in both bacterial and cancer cells.
  • Cellular Interaction : It interacts with specific molecular targets that modulate cellular responses to stress and growth signals.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazole compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Studies : In a recent publication, this compound was shown to significantly reduce cell viability in various cancer cell lines through apoptosis induction .

Q & A

Q. What are the recommended synthesis protocols and characterization techniques for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide?

Methodological Answer: The synthesis typically involves:

Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a fluorophenyl-substituted carboxylic acid under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Amide coupling : Reacting the oxadiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine or triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Characterization :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons, methoxy groups, and fluorophenyl substitution .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks matching the molecular formula (C₁₇H₁₄FN₃O₄, theoretical MW: 359.31 g/mol) .

Q. How do the functional groups (fluorophenyl, oxadiazole, dimethoxybenzamide) influence the compound’s physicochemical properties?

Methodological Answer:

  • 4-Fluorophenyl : Enhances lipophilicity (logP ~2.8) and metabolic stability via electron-withdrawing effects .
  • 1,3,4-Oxadiazole : Improves π-π stacking with biological targets; contributes to thermal stability (decomposition >250°C) .
  • 3,4-Dimethoxybenzamide : Increases solubility in polar solvents (e.g., DMSO) due to methoxy groups .

Q. Experimental Validation :

  • LogP determination via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal stability assessed by TGA/DSC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

Methodological Answer: Key parameters for optimization:

Temperature : Oxadiazole cyclization at 80–100°C minimizes side products .

Catalysts : Use of 4Å molecular sieves or DMAP to enhance amide coupling efficiency .

Solvent polarity : Polar aprotic solvents (e.g., DMF) improve oxadiazole intermediate solubility .

Q. Case Study :

  • Compound 19 (similar structure) achieved 60% yield using POCl₃ at 90°C, compared to 35% at 70°C .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .

SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl analogs in vs. 16).

Target validation : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to fluorophenyl orientation .

Q. Example :

  • A 4-chlorophenyl analog () showed higher IC₅₀ (12 μM) than a 4-methoxyphenyl variant (IC₅₀ 8 μM), attributed to steric hindrance .

Q. What computational and experimental approaches are recommended for mechanism-of-action studies?

Methodological Answer:

Molecular docking : Predict interactions with kinases (e.g., EGFR) using PDB structures (e.g., 1M17) .

Kinase inhibition assays : Measure IC₅₀ values via ADP-Glo™ kinase assay .

Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis) in treated cells .

Q. How can structure-activity relationship (SAR) studies be designed to enhance antitumor potency?

Methodological Answer:

Substituent variation : Synthesize analogs with:

  • Electron-withdrawing groups (e.g., -NO₂) on the benzamide ring .
  • Alkyl chains on the oxadiazole to improve membrane permeability .

Pharmacophore modeling : Identify critical H-bond acceptors (oxadiazole N) and hydrophobic regions (fluorophenyl) .

In vivo validation : Use xenograft models (e.g., MDA-MB-231) to assess tumor growth inhibition .

Q. Example :

  • A trifluoromethyl analog () showed 3-fold higher cytotoxicity than the parent compound due to enhanced target binding .

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